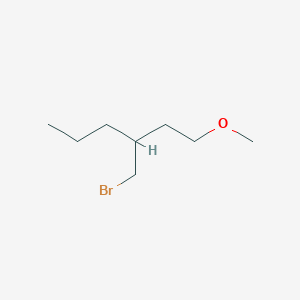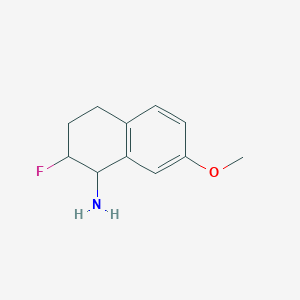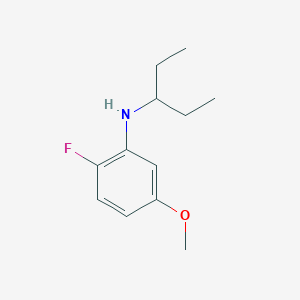
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . It is characterized by the presence of a fluoro group at the 2-position, a methoxy group at the 5-position, and a pentan-3-yl group attached to the nitrogen atom of the aniline ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-methoxyaniline with a suitable alkylating agent, such as 3-pentanone, in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the aromatic ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors . The pentan-3-yl group attached to the nitrogen atom can also affect the compound’s lipophilicity and membrane permeability, which are important factors in its biological activity .
Comparison with Similar Compounds
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyaniline: Lacks the pentan-3-yl group, which may result in different chemical and biological properties.
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline: Has a different alkyl group attached to the nitrogen atom, which can influence its reactivity and applications.
2-Fluoro-5-methoxy-N-(butan-3-yl)aniline: Contains a shorter alkyl chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties that make it suitable for various research and industrial applications .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FNO/c1-4-9(5-2)14-12-8-10(15-3)6-7-11(12)13/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
VTLBHLYAFKCQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13233482.png)
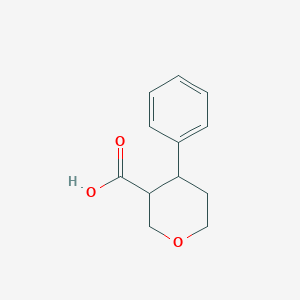
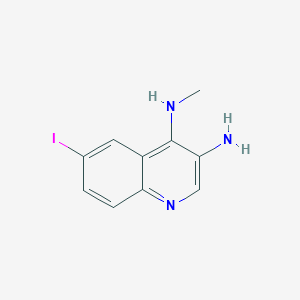
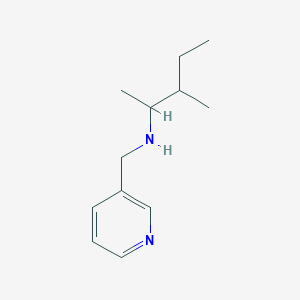
![Tert-butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13233497.png)

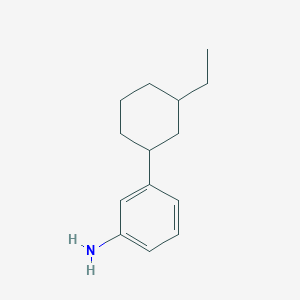
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
![2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine](/img/structure/B13233533.png)
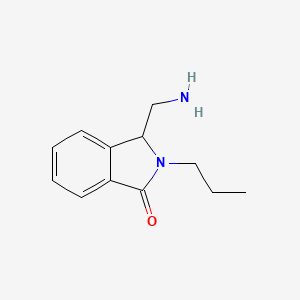
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
